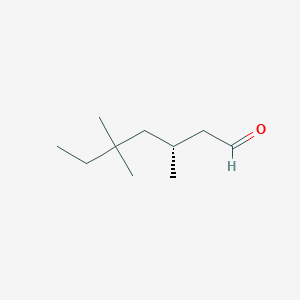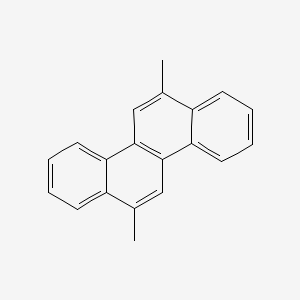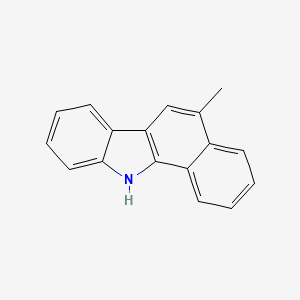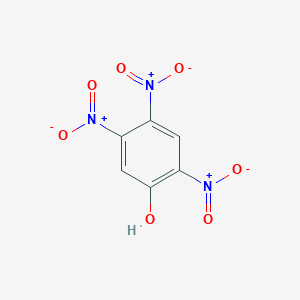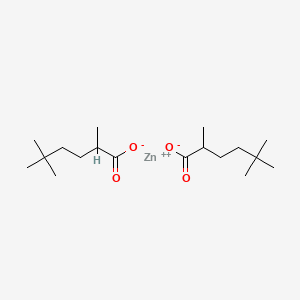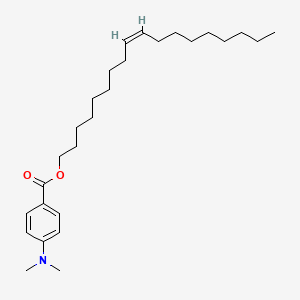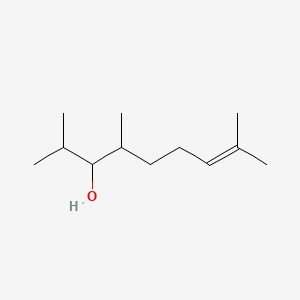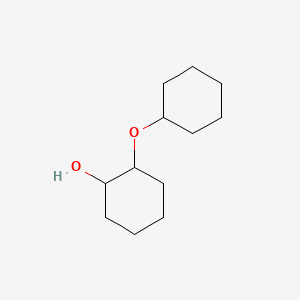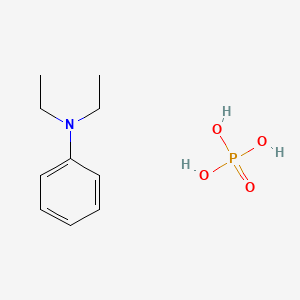
N,N-Diethylanilinium phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethylanilinium phosphate is an organic compound with the molecular formula C30H48N3O4P. It is a derivative of aniline where the nitrogen atom is bonded to two ethyl groups, forming a quaternary ammonium salt with phosphate as the counterion. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethylanilinium phosphate typically involves the alkylation of aniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide. The resulting N,N-diethylaniline is then reacted with phosphoric acid to form the phosphate salt. The reaction conditions generally include:
- Temperature: 20-30°C
- Solvent: Aqueous or organic solvents
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous flow reactors for efficient mixing and reaction control
- Use of catalysts to enhance reaction rates
- Purification steps such as crystallization and filtration to obtain high-purity products
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diethylanilinium phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-diethyl-N-oxide derivatives.
Reduction: Reduction reactions can convert it back to N,N-diethylaniline.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: N,N-diethyl-N-oxide derivatives
Reduction: N,N-diethylaniline
Substitution: Various substituted aniline derivatives
Wissenschaftliche Forschungsanwendungen
N,N-Diethylanilinium phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of enzyme kinetics and as a probe for biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as an intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N,N-Diethylanilinium phosphate involves its interaction with various molecular targets. The compound can act as a quaternary ammonium ion, interacting with negatively charged sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The pathways involved include:
Ion exchange: The phosphate group can participate in ion exchange reactions, affecting cellular processes.
Enzyme inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Vergleich Mit ähnlichen Verbindungen
N,N-Diethylanilinium phosphate can be compared with other similar compounds such as:
N,N-Dimethylanilinium phosphate: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylbenzylammonium phosphate: Similar quaternary ammonium structure but with a benzyl group.
N,N-Diethyl-2,4-dinitroaniline: Similar ethyl groups but with nitro substituents on the aromatic ring.
Uniqueness: this compound is unique due to its specific combination of ethyl groups and phosphate counterion, which imparts distinct chemical and biological properties. Its ability to participate in various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
74332-33-5 |
|---|---|
Molekularformel |
C10H18NO4P |
Molekulargewicht |
247.23 g/mol |
IUPAC-Name |
N,N-diethylaniline;phosphoric acid |
InChI |
InChI=1S/C10H15N.H3O4P/c1-3-11(4-2)10-8-6-5-7-9-10;1-5(2,3)4/h5-9H,3-4H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
SYFHVAXPGBGELT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=CC=C1.OP(=O)(O)O |
Verwandte CAS-Nummern |
85006-32-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



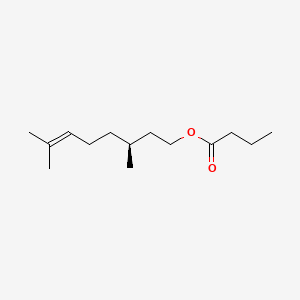

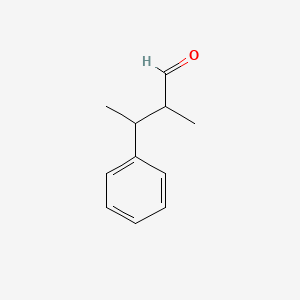
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)

